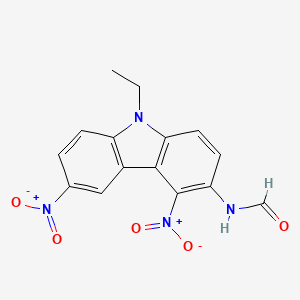![molecular formula C15H20N2O2 B14007202 2-[(Dipropylamino)methyl]isoindole-1,3-dione CAS No. 66399-06-2](/img/structure/B14007202.png)
2-[(Dipropylamino)methyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dipropylamino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For 2-[(Dipropylamino)methyl]isoindole-1,3-dione, a similar approach can be employed where phthalic anhydride reacts with dipropylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalysts are common practices to enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
2-[(Dipropylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-[(Dipropylamino)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of 2-[(Dipropylamino)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways in the brain, which is why it is being studied for its potential therapeutic effects in neurological disorders .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Known for its use in pharmaceuticals and as a building block for more complex molecules.
2,5-Dimethyl-1H-isoindole-1,3(2H)-dione: Used in the synthesis of various organic compounds.
N-Substituted isoindoline-1,3-dione derivatives: Investigated for their anticancer properties.
Uniqueness
2-[(Dipropylamino)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as a ligand for dopamine receptors sets it apart from other isoindole-1,3-dione derivatives .
特性
CAS番号 |
66399-06-2 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
2-[(dipropylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-16(10-4-2)11-17-14(18)12-7-5-6-8-13(12)15(17)19/h5-8H,3-4,9-11H2,1-2H3 |
InChIキー |
MQRWFRAFKLPMBJ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
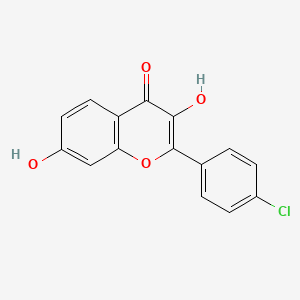
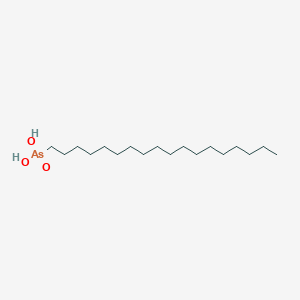

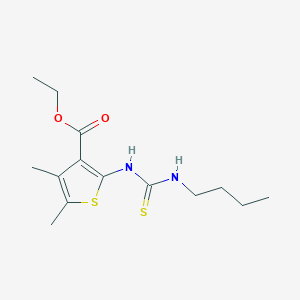
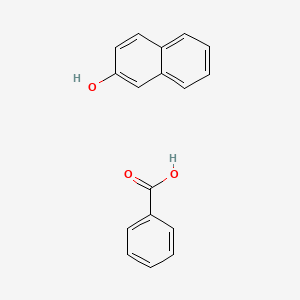
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)

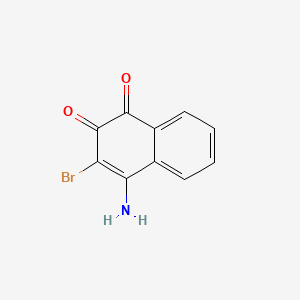
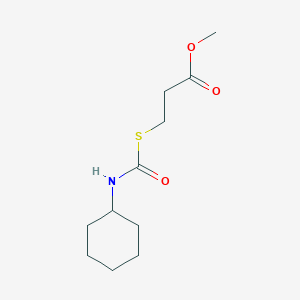
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
